(4-sulfophenyl)mercury (4-sulfophenyl)mercury P-mercuribenzenesulfonic acid is an arylmercury compound and an arenesulfonic acid.
Brand Name: Vulcanchem
CAS No.: 17014-79-8
VCID: VC21057446
InChI: InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9);
SMILES: C1=CC(=CC=C1S(=O)(=O)O)[Hg]
Molecular Formula: C6H5HgO3S
Molecular Weight: 357.76 g/mol

(4-sulfophenyl)mercury

CAS No.: 17014-79-8

Cat. No.: VC21057446

Molecular Formula: C6H5HgO3S

Molecular Weight: 357.76 g/mol

* For research use only. Not for human or veterinary use.

(4-sulfophenyl)mercury - 17014-79-8

Specification

CAS No. 17014-79-8
Molecular Formula C6H5HgO3S
Molecular Weight 357.76 g/mol
IUPAC Name (4-sulfophenyl)mercury
Standard InChI InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9);
Standard InChI Key KQAOIKIZSJJTII-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)O)[Hg]
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)O)[Hg]

Introduction

Chemical Identity and Structure

(4-Sulfophenyl)mercury represents an organometallic compound where mercury is bonded to a phenyl group substituted with a sulfonic acid functional group at the para (4) position. This unique structure combines the properties of mercury with those of sulfonated organic compounds, making it relevant in various chemical and biological contexts .

Basic Structural Information

The compound exists in several forms, including as a hydrate, with the following key identifiers:

PropertyValue
CAS Number89640-49-3 (hydrate) , 17781-34-9 (non-hydrate)
Molecular FormulaC₆H₇HgO₄S
Molecular Weight375.77200 g/mol
Exact Mass376.97700
PSA (Polar Surface Area)71.98000
LogP1.70130

The chemical structure features a mercury atom directly bonded to a benzene ring with a sulfonic acid group (SO₃H) at the para position, creating a compound with both organometallic and acid functionalities.

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature, including:

  • p-Hydroxymercuryphenylsulfonic acid

  • p-Hydroxymercuribenzenesulfonic acid

  • p-Hydroxymercuriphenylsulfonate

  • p-Hydroxymercuriphenylsulfonic acid

  • p-Hydroxymercurophenyl sulfonic acid

  • Hydroxy(4-sulfophenyl)mercury

This variety of names reflects different aspects of its structure and the historical development of organomercury compound nomenclature.

Physical and Chemical Properties

The physical and chemical properties of (4-sulfophenyl)mercury are influenced by both its organometallic nature and the presence of the sulfonic acid group.

Physical Properties

Many of the physical properties of (4-sulfophenyl)mercury remain poorly documented in the scientific literature, as indicated by the prevalence of "N/A" entries in databases:

PropertyValue
Physical StateSolid (inferred)
DensityN/A
Melting PointN/A
Boiling PointN/A
Flash PointN/A

Chemical Properties

The chemical behavior of (4-sulfophenyl)mercury is influenced by both the mercury-carbon bond and the sulfonic acid group:

  • The mercury-carbon bond provides organometallic reactivity typical of arylmercury compounds.

  • The sulfonic acid group contributes water solubility and acid-base properties.

  • As with other organomercury compounds, it likely exhibits characteristics such as susceptibility to cleavage by strong reducing agents and electrophilic reagents .

The presence of the sulfophenyl moiety gives this compound unique solubility characteristics compared to other organomercury compounds, typically making it more soluble in water than non-sulfonated analogs.

Applications and Uses

(4-Sulfophenyl)mercury has several applications across different scientific and analytical fields.

Research Applications

The compound is primarily used as a reagent for experiments and research purposes . Its unique structure combining mercury with a sulfonated organic group makes it valuable for specific chemical investigations.

Electrochemical Applications

One significant application area is in electrochemistry:

  • The compound has been studied using polarographic and voltammetric methods at mercury electrodes .

  • It may be used in the investigation of electrochemical behavior of porphyrins, specifically meso-tetrakis(4-sulfophenyl)porphyrin .

  • The electrochemical properties make it useful in analytical chemistry applications.

Analytical Applications

The compound may serve as a reference material or standard in analytical techniques for:

  • Mercury speciation analysis

  • Environmental monitoring of mercury compounds

  • Studying mercury isotope fractionation

Analytical Detection and Quantification

Several analytical methods can be employed for the detection and quantification of (4-sulfophenyl)mercury and related organomercury compounds.

Electrochemical Methods

Electrochemical techniques are particularly useful for analyzing (4-sulfophenyl)mercury:

  • Differential pulse polarography can be used to study the electrochemical oxidation behavior at mercury electrodes .

  • Voltammetric methods have been applied to investigate the compound's behavior in various pH conditions .

The electroactivity of the compound makes these methods sensitive and selective for its determination.

Mercury Isotope Analysis

Advanced techniques involving mercury isotope analysis can be used to trace the environmental behavior and transformations of mercury compounds:

  • Mass-dependent and mass-independent mercury isotope fractionation studies can help trace processes involving mercury compounds .

  • Such analyses can provide insights into the environmental fate of mercury compounds, including (4-sulfophenyl)mercury.

Comparison with Related Mercury Compounds

(4-Sulfophenyl)mercury belongs to a larger family of organomercury compounds, with distinct properties compared to similar structures.

Structural Analogs

Several structural relatives of (4-sulfophenyl)mercury have been documented:

Compound NameStructure CharacteristicsDistinguishing Features
4-(Chloromercuri)benzenesulfonic acidContains Cl-Hg bond with 4-sulfophenyl groupContains chlorine atom bound to mercury
Para-Mercury-Benzenesulfonic AcidBase structure similar to (4-sulfophenyl)mercuryParent compound form
Hydroxy(3-sulfophenyl)mercurySimilar sulfonated structureDifferent positioning of the sulfonic acid group
Phenylmercury compoundsContains phenyl-mercury bond without sulfonationLess water-soluble compared to sulfophenyl variants

The addition of the sulfonic acid group at the para position distinguishes (4-sulfophenyl)mercury from simpler organomercury compounds by enhancing water solubility and introducing acid-base properties.

Functional Comparison

The functional properties of (4-sulfophenyl)mercury compared to other mercury compounds relate to:

  • Solubility: The sulfonic acid group increases water solubility compared to non-sulfonated phenylmercury compounds.

  • Reactivity: The presence of both mercury and the sulfonic acid group provides dual reactivity sites.

  • Biological interactions: The compound may exhibit different biological activity patterns compared to simple inorganic mercury salts or other organomercury compounds.

Environmental Considerations

Environmental aspects of (4-sulfophenyl)mercury must be considered given the persistent nature of mercury compounds in ecosystems.

Environmental Fate

As an organomercury compound, (4-sulfophenyl)mercury likely follows similar environmental pathways as other mercury compounds:

  • Potential transformation through various environmental processes, including photochemical reactions

  • Possible microbial interactions leading to methylation or demethylation

  • Adsorption to particulate matter in aquatic systems

Research on mercury isotope fractionation during environmental processes provides insights into how such compounds behave in natural systems .

Regulatory Status

Given its mercury content, (4-sulfophenyl)mercury likely falls under the regulatory frameworks governing mercury compounds, such as the Minamata Convention on Mercury, which lists mercury-added products for existing purposes .

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